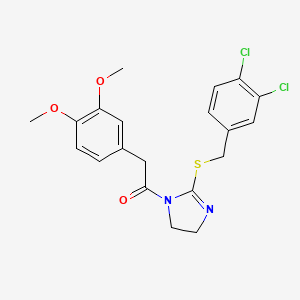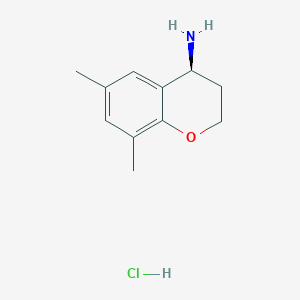![molecular formula C11H9ClFNOS B2889290 4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole CAS No. 871497-65-3](/img/structure/B2889290.png)
4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole (CMFMT) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. CMFMT has a unique structure, containing both a chlorine atom and a fluorine atom in its molecular structure. It has been found to display interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Antitumor and Antifilarial Applications
One study highlighted the synthesis of 2,4-disubstituted thiazoles and selenazoles, including derivatives starting from 2-amino-4-(chloromethyl)thiazole, for potential antitumor and antifilarial applications. The research found that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vitro activity against leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity, suggesting its potential as a therapeutic agent (Kumar et al., 1993).
Fluorescent Chemosensors
Another study focused on developing fluorescent chemosensors for metal ion detection, utilizing derivatives of 1,2,4-triazoles, which are structurally related to the thiazole compound . These chemosensors showed selectivity towards specific metal ions and could be used for environmental monitoring or biomedical applications (Shukla et al., 2014).
Photophysical Properties and Fluorophores
Further research into phenyl-2-thiazoline fluorophores for aluminum(III) detection suggests applications in the study of intracellular aluminum, highlighting the role of such compounds in developing sensitive detection methods for specific ions. This could have implications for research in neurodegenerative diseases where metal ion accumulation is a concern (Lambert et al., 2000).
Structural Characterization and Material Synthesis
Research on the synthesis and structural characterization of isostructural 4-aryl-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles demonstrates the utility of such compounds in material science for creating materials with desired properties, such as planarity and molecular conformation (Kariuki et al., 2021).
properties
IUPAC Name |
4-(chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNOS/c12-5-9-7-16-11(14-9)6-15-10-3-1-8(13)2-4-10/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWHNYPDMVGDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)


![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)